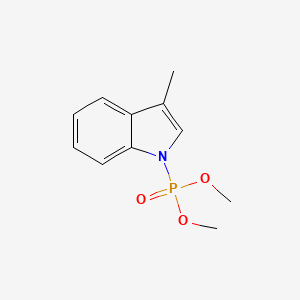
Acetic acid;2,3-dimethylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,3-dimethylpentan-3-ol is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon atom. This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;2,3-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to form 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Acetic acid;2,3-dimethylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;2,3-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a nucleophile, donating electrons to electrophilic centers, and can also undergo protonation and deprotonation reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2,3-Dimethyl-2-pentanol: An isomer with the hydroxyl group on a different carbon atom.
3,4-Dimethyl-3-pentanol: Another isomer with different positioning of the methyl groups and hydroxyl group.
Uniqueness
Acetic acid;2,3-dimethylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63553-17-3 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
acetic acid;2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h6,8H,5H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
UYGKMBAJJFTPRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


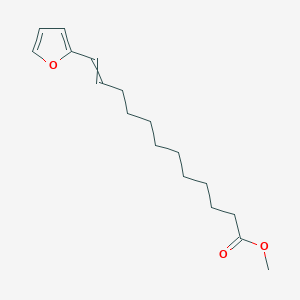
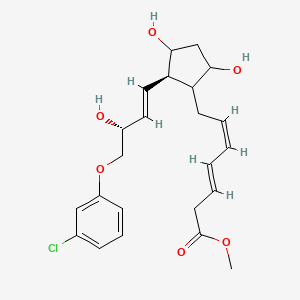
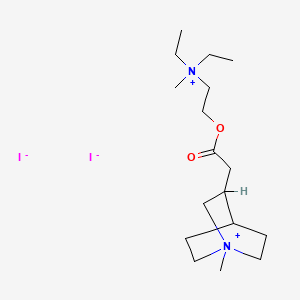

![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
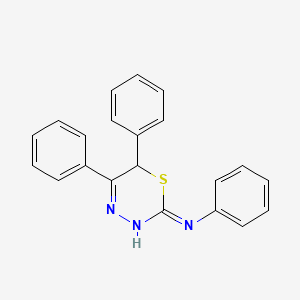
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
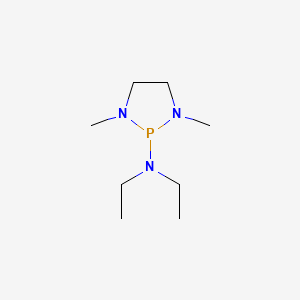
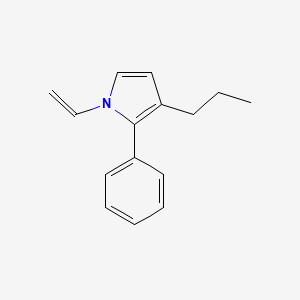
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
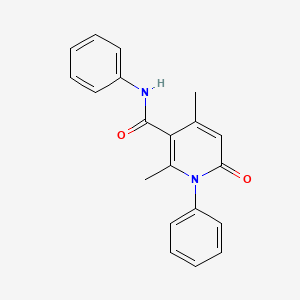
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
